molecular formula C9H9BrO2 B1279890 5-Bromo-2,2-dimethylbenzo[d][1,3]dioxole CAS No. 73790-19-9

5-Bromo-2,2-dimethylbenzo[d][1,3]dioxole

Cat. No. B1279890
CAS RN: 73790-19-9
M. Wt: 229.07 g/mol
InChI Key: DBVCFVNYPVLZKX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated compounds often involves halogenation reactions where a bromine atom is introduced into an organic molecule. For instance, the synthesis of 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide is achieved in good yields and characterized spectroscopically . Similarly, the synthesis of 1-(2-bromo-4-(dimethylamino)phenyl)-4-(2-chlorobenzyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one involves a multi-step reaction with solution crystallization . These methods could potentially be adapted for the synthesis of 5-Bromo-2,2-dimethylbenzo[d][1,3]dioxole.

Molecular Structure Analysis

X-ray crystallography and DFT calculations are common techniques used to determine the molecular structure of brominated compounds. For example, the crystal packing of antipyrine derivatives is mainly stabilized by hydrogen bonds and π-interactions, as revealed by X-ray structure characterization and Hirshfeld surface analysis . The structure of 5,5-bis(bromomethyl)-2-[4-(dimethylamino)phenyl]-1,3-dioxane was investigated using NMR spectroscopy and X-ray structural analysis, showing a chair conformation with equatorial orientation of the aromatic substituent . These techniques could be employed to analyze the molecular structure of 5-Bromo-2,2-dimethylbenzo[d][1,3]dioxole.

Chemical Reactions Analysis

Brominated compounds are often reactive and can participate in various chemical reactions. The study of 5,5'-Dimethyl-3,3'-azoisoxazole demonstrates its use as a heterogeneous azo reagent for the selective esterification of benzylic alcohols and phenols under Mitsunobu conditions . This reactivity could be relevant when considering the chemical reactions of 5-Bromo-2,2-dimethylbenzo[d][1,3]dioxole.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds can be elucidated through spectroscopic methods and computational studies. For instance, the vibrational properties of brominated triazoloquinazolinone were studied using DFT calculations . The antifungal and antibacterial activities of a brominated azo ligand and its Cd(II) complex were assessed, indicating potential biological applications . These methods could be applied to determine the properties of 5-Bromo-2,2-dimethylbenzo[d][1,3]dioxole.

Relevant Case Studies

While the provided papers do not directly discuss 5-Bromo-2,2-dimethylbenzo[d][1,3]dioxole, they offer case studies of similar brominated compounds. For example, the antifungal and antibacterial activities of a brominated azo ligand suggest potential applications in medicinal chemistry . The identification of 3,5-dimethylisoxazoles as bromodomain ligands highlights the importance of brominated compounds in epigenetic regulation . These case studies provide a context for the potential applications and importance of studying brominated compounds like 5-Bromo-2,2-dimethylbenzo[d][1,3]dioxole.

Scientific Research Applications

Synthesis and Antioxidant Activity

  • A study by Queiroz et al. (2007) discusses the synthesis of new derivatives related to 5-Bromo-2,2-dimethylbenzo[d][1,3]dioxole. They evaluated their antioxidant properties using various methods, including scavenging effects on radicals and inhibition of lipid peroxidation. This research highlights the potential application of these compounds in developing antioxidant agents (Queiroz et al., 2007).

Photophysical Properties and Anti-proliferative Activities

  • Mansour et al. (2020) synthesized thiazolyl pyrazoline derivatives linked to the benzo[1,3]dioxole moiety. They evaluated these compounds for antimicrobial and anti-proliferative activities, finding promising biological properties. This study suggests the potential use of these compounds in developing new antimicrobial and anti-cancer agents (Mansour et al., 2020).

Molecular Structure and Chemical Properties

  • Ebersbach et al. (2022) investigated the crystal structures of derivatives related to 5-Bromo-2,2-dimethylbenzo[d][1,3]dioxole. Their study provides insights into the molecular associations and chemical properties of these compounds, which can be valuable in materials science and drug design (Ebersbach et al., 2022).

α-Glucosidase Inhibition and Antioxidant Activity

  • Mphahlele et al. (2020) focused on the synthesis of 7-carbo-substituted 5-bromo-3-methylindazoles and evaluated them for α-glucosidase inhibition and antioxidant activity. Their findings indicate the potential of these compounds in developing treatments for metabolic disorders such as diabetes (Mphahlele et al., 2020).

Metabolic Pathways and Biocompatibility

  • In a study by Carmo et al. (2005), the metabolic pathways of a related compound, 4-bromo-2,5-dimethoxyphenethylamine, were explored using hepatocytes from various species. This research contributes to our understanding of the metabolism and potential toxic effects of similar compounds (Carmo et al., 2005).

Herbicidal Activity

  • Fu et al. (2017) designed and synthesized pyrazole benzophenone derivatives, investigating their herbicidal activity. This study demonstrates the agricultural applications of these compounds, particularly in weed control (Fu et al., 2017).

Safety And Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

5-bromo-2,2-dimethyl-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-9(2)11-7-4-3-6(10)5-8(7)12-9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBVCFVNYPVLZKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2=C(O1)C=C(C=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60469134
Record name 5-Bromo-2,2-dimethylbenzo[d][1,3]dioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60469134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2,2-dimethylbenzo[d][1,3]dioxole

CAS RN

73790-19-9
Record name 5-Bromo-2,2-dimethylbenzo[d][1,3]dioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60469134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To benzene (50 mL) in a 250 mL round bottom flask was added 4-bromobenzene-1,2-diol (1 g, 5.29 mmol), 2,2-dimethoxypropane (2.204 g, 21.16 mmol), and p-toluene sulfonic acid monohydrate (0.050 g, 0.265 mmol). The flask was fitted with a Dean-Stark trap and heated to reflux for 18 h. Upon cooling, the reaction mixture was transferred to a separatory funnel and washed with 2 N NaOH solution (100 mL) and saturated NaCl solution (100 mL). The organic layer was dried with MgSO4, filtered, and concentrated to yield 5-bromo-2,2-dimethylbenzo[d][1,3]dioxole as a dark brown oil (767 mg, 63%): 1H NMR (400 MHz, CDCl3) δ 6.91-6.85 (m, 2H), 6.62-6.57 (m, 1H), 1.66 (s, 6H); 13C NMR (101 MHz, CDCl3) δ 146.81 (s), 144.25 (s), 123.64 (s), 121.02 (s), 112.05 (s), 109.40 (s), 108.46 (s), 25.83 (s); ESIMS m/z 230 ([M+H]+), 228 ([M−H]−).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.204 g
Type
reactant
Reaction Step One
Quantity
0.05 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
F Curreli, DS Belov, S Ahmed, RR Ramesh… - …, 2018 - Wiley Online Library
The pathway by which HIV‐1 enters host cells is a prime target for novel drug discovery because of its critical role in the life cycle of HIV‐1. The HIV‐1 envelope glycoprotein gp120 …
PH Bernardo, KF Wan, T Sivaraman, J Xu… - Journal of medicinal …, 2008 - ACS Publications
Despite their structural similarities, the natural products chelerythrine (5) and sanguinarine (6) target different binding sites on the pro-survival Bcl-X L protein. This paper details the …
Number of citations: 138 pubs.acs.org
R Kim, D Watson - 2020 - scholar.archive.org
We report an asymmetric Ullmann-type homocoupling of ortho-(iodo) arylphosphine oxides and ortho-(iodo) arylphosphonates that results in highly enantioenriched axially chiral …
Number of citations: 1 scholar.archive.org
HW ZHANG, QH MENG… - Chinese Journal of …, 2008 - Wiley Online Library
Sunphos backbone diphosphine was synthesized from enantiopure diphosphate with the reducing reagents LiAlH 4 and Me 3 SiCl. Sunphos diphosphine reacts with methyl acrylate to …
Number of citations: 6 onlinelibrary.wiley.com

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